Here are some resources that you can explore to learn more about scientific research on similar molecules:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound distinguished by its unique molecular structure, which combines a tetrahydroquinoline core with a sulfonamide group. The molecular formula of this compound is C20H22N2O4S, and it has a molecular weight of approximately 378.46 g/mol. The compound features a benzyl group and a methoxybenzenesulfonamide moiety, contributing to its distinctive chemical properties and potential biological activities.
The chemical behavior of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can be characterized by various reactions:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has been investigated for its potential biological activities:
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide typically involves several key steps:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has diverse applications:
Interaction studies have focused on understanding how N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide interacts with biological targets:
Several compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide. Here are some notable examples:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | Contains a chlorobenzamide moiety | May exhibit different biological activities due to chlorine substitution |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide | Features a methyl group instead of methoxy | Altered lipophilicity affecting bioavailability |
N-(1-benzyl-2-hydroxyquinolinone)-4-methoxybenzenesulfonamide | Contains a hydroxy group instead of an oxo group | Potentially different reactivity and biological effects |
The uniqueness of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups that confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic applications.